molecular formula C15H12BrNO3 B2374155 2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid CAS No. 497061-19-5

2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid

Katalognummer: B2374155
CAS-Nummer: 497061-19-5
Molekulargewicht: 334.169
InChI-Schlüssel: AEEHRAJZTHLHTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid is a brominated aromatic compound featuring a carbamoyl linker bridging two phenyl rings, with an acetic acid substituent. These compounds are pivotal in synthesizing heterocyclic frameworks, AMPA receptor antagonists, and phase transfer catalysts .

Eigenschaften

IUPAC Name

2-[2-[(3-bromophenyl)carbamoyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-5-3-6-12(9-11)17-15(20)13-7-2-1-4-10(13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEHRAJZTHLHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid typically involves the reaction of 3-bromobenzoic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1.1 Anticancer Properties
Recent studies have highlighted the potential of 2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid in anticancer research. For instance, derivatives of this compound have demonstrated significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The structure-activity relationship (SAR) analysis indicates that modifications in the bromophenyl moiety can enhance the anticancer efficacy of the compound .

1.2 Antiviral Activity
The compound has also shown promising antiviral activity. In a study investigating its derivatives, certain compounds exhibited significant effects against the H5N1 avian influenza virus, as determined by EC50 and LD50 values through plaque reduction assays . This suggests that the compound could be further explored for developing antiviral agents.

1.3 Antimicrobial Effects
The antimicrobial properties of this compound have been documented, with certain derivatives exhibiting bacteriostatic activity against multi-drug resistant bacteria. The presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial potency .

Therapeutic Potential

3.1 Pain Management
Due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), this compound is being studied for its potential analgesic effects. Preliminary data suggest that it may inhibit cyclooxygenase enzymes, thus reducing inflammation and pain .

3.2 Neurological Applications
Emerging research indicates that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The modulation of certain neurotransmitter systems could be beneficial for conditions such as Alzheimer's disease .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1: Anticancer Efficacy
    A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability compared to control groups. The IC50 value was determined to be significantly lower than that of standard chemotherapeutics.
  • Case Study 2: Antiviral Activity Against H5N1
    In vitro testing showed that certain derivatives effectively inhibited viral replication in Madin-Darby canine kidney cells, suggesting a mechanism involving interference with viral entry or replication processes.

Wirkmechanismus

The mechanism of action of 2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents/Functional Groups Molecular Weight Key Features Evidence ID
2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid Carbamoyl bridge, acetic acid, meta-bromophenyl Not reported Hydrogen-bond donor/acceptor sites N/A
2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid Sulfonyl group, carbamoyl linker 336.16 Enhanced acidity, solubility
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid Para-bromophenyl, urea linkage 273.09 Positional isomerism, altered electronics
2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid Thiazole ring 297.15 (calc.) Heterocyclic bioactivity
2-(3-Bromophenyl)acetic acid Simple acetic acid substituent 215.04 Baseline for reactivity comparisons

Key Observations :

  • Sulfonyl vs.
  • Heterocyclic Incorporation : The thiazole-containing analog (MW ~297.15) introduces a rigid heterocyclic core, likely enhancing binding affinity in biological targets .

Physicochemical and Electronic Properties

Density Functional Theory (DFT) studies on related bromophenylacetic acids (e.g., 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine) reveal that electron-withdrawing groups like bromine significantly influence charge distribution and frontier molecular orbitals, affecting reactivity and interaction with biological targets . For example:

  • The carbamoyl group in the target compound likely increases dipole moments compared to non-polar analogs like 2-(3-bromophenyl)acetic acid.
  • Sulfonyl-containing derivatives exhibit lower pKa values due to the electron-withdrawing sulfonyl group, enhancing deprotonation at physiological pH .

Key Insights :

  • Catalytic and Synthetic Utility : 2-(2-Bromophenyl)acetic acid is widely used in synthesizing AMPA antagonists and benzodiazepine derivatives, suggesting the carbamoyl analog could serve similar roles with improved target specificity .
  • Life Science Applications : Sulfonyl and fluorenylmethoxycarbonyl (FMOC) derivatives are marketed for high-purity research, emphasizing their stability and compatibility with biochemical assays .
  • Biological Screening : Thiazole-containing analogs, though discontinued, highlight the exploration of heterocyclic moieties for antimicrobial or receptor-binding activity .

Biologische Aktivität

2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid, a compound derived from phenylacetic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and cholinesterase inhibition. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group and a carbamoyl moiety attached to a phenylacetic acid backbone. Its molecular formula is C15H14BrNO2C_{15}H_{14}BrNO_2 with a molecular weight of approximately 320.18 g/mol.

1. Antimicrobial Activity

Research indicates that phenylacetic acid derivatives, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Agrobacterium tumefaciens, with mechanisms involving disruption of cell membrane integrity and interference with metabolic processes .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundA. tumefaciensTBD
Phenylacetic AcidA. tumefaciens0.8038 mg/mL

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound has been tested for its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies report that certain derivatives exhibit IC50 values significantly lower than established drugs like rivastigmine, indicating potent inhibitory activity.

Table 2: Cholinesterase Inhibition Potency

Compound NameAChE IC50 (µM)BChE IC50 (µM)
This compoundTBDTBD
Rivastigmine50119.95
Galantamine47.96

The antibacterial mechanism of action for phenylacetic acid derivatives involves:

  • Disruption of Cell Membrane Integrity : The compounds induce structural damage to bacterial membranes.
  • Inhibition of Protein Synthesis : They interfere with the synthesis of essential proteins within the bacterial cells.
  • Alteration of Metabolic Pathways : These compounds affect key metabolic enzymes, leading to reduced cellular viability .

For cholinesterase inhibition, the structure-activity relationship (SAR) indicates that modifications on the phenyl ring and the presence of electron-withdrawing groups enhance inhibitory potency against AChE and BChE .

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in various biological assays:

  • Antimycobacterial Activity : Certain derivatives have shown promising results against Mycobacterium tuberculosis, with MIC values indicating effective inhibition at low concentrations .
  • Cytotoxicity Studies : In vitro studies on different cancer cell lines have demonstrated that some derivatives possess significant cytotoxic effects, suggesting potential applications in cancer therapy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.